Cholesteryl arachidonate

Catalog No.
S628933
CAS No.
604-34-2
M.F
C47H76O2
M. Wt
673.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl arachidonate

CAS Number

604-34-2

Product Name

Cholesteryl arachidonate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

Molecular Formula

C47H76O2

Molecular Weight

673.1 g/mol

InChI

InChI=1S/C47H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,20-21,28,37-38,40-44H,7-10,13,16,19,22-27,29-36H2,1-6H3/b12-11+,15-14+,18-17+,21-20+/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1

InChI Key

IMXSFYNMSOULQS-WIMJHLADSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Synonyms

cholesteryl arachidonate, cholesteryl arachidonate eicosatetraenoate, cholesteryl arachidonate, (3beta)-(all Z)-isomer

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Atherosclerosis and Inflammation

CA is a component of low-density lipoprotein (LDL), commonly referred to as "bad cholesterol." When LDL undergoes oxidation, it contributes to the development of atherosclerosis, a condition characterized by plaque buildup in arteries. Studies have shown that the oxidized form of arachidonic acid in CA can activate macrophages, immune cells that contribute to the formation of foam cells, further promoting the progression of atherosclerosis .

Prostaglandin Synthesis

CA serves as a reservoir for arachidonic acid, a crucial precursor for various signaling molecules called prostaglandins. In the adrenal gland, under the stimulation of adrenocorticotropic hormone (ACTH), CA is hydrolyzed to release arachidonic acid, which is subsequently utilized for prostaglandin synthesis .

Antibacterial Activity

Recent research suggests that CA, along with other cholesteryl esters, contributes to the innate antibacterial activity of human nasal fluid. Studies have demonstrated that these molecules exhibit direct antibacterial activity against various bacteria, including gram-negative and gram-positive strains .

Molecular Structure Analysis

CA has a complex structure consisting of two main components: cholesterol and arachidonic acid [, ]. Cholesterol provides a four-ring structure with a hydroxyl group (OH). Arachidonic acid is a long-chain polyunsaturated fatty acid with a carboxylic acid group (COOH) [, ]. An ester bond links the hydroxyl group of cholesterol to the carboxylic acid group of arachidonic acid [, ].

Here are some key features of the structure:

  • Hydrophobic and Hydrophilic Regions: Cholesterol's ring structure is hydrophobic (water-fearing), while the arachidonic acid tail is hydrophilic (water-loving) []. This structure allows CA to interact with both water and fatty environments within cells [].
  • Polyunsaturated Fatty Acid: The presence of multiple double bonds in arachidonic acid makes it a polyunsaturated fatty acid []. This feature contributes to the molecule's flexibility and biological functions [].

Chemical Reactions Analysis

Synthesis:

The exact biological pathway for CA synthesis is still under investigation. However, scientists believe enzymes in the body called acyl-CoA cholesterol acyltransferases (ACATs) play a role in its formation [].

Breakdown:

Enzymes called cholesterol esterases can break down CA into its component parts, cholesterol and arachidonic acid []. This breakdown plays a role in releasing arachidonic acid for various biological processes [].

Other Reactions:

Arachidonic acid derived from CA can participate in various enzymatic reactions to generate signaling molecules like prostaglandins, which are involved in inflammation and other cellular processes []. However, the specific details of these reactions are beyond the scope of this analysis.


Physical And Chemical Properties Analysis

  • Solubility: Likely insoluble in water due to the hydrophobic cholesterol region [].
  • Stability: Relatively stable molecule due to the strong covalent bonds within its structure [].

Physical Description

Solid

XLogP3

15.6

Hydrogen Bond Acceptor Count

2

Exact Mass

672.58453166 g/mol

Monoisotopic Mass

672.58453166 g/mol

Heavy Atom Count

49

UNII

USB7VS82GH

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Steryl esters [ST0102]

Dates

Modify: 2024-04-15

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